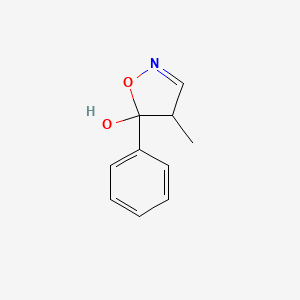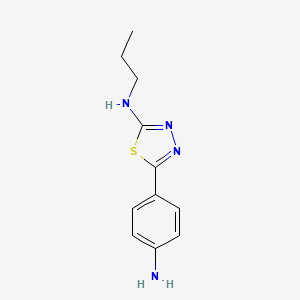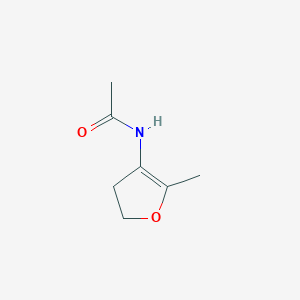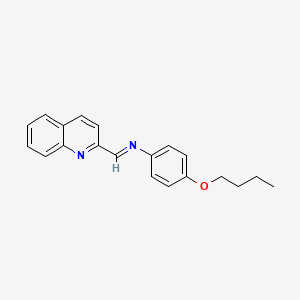
(E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-N-(quinolin-2-ylmethylene)aniline is an organic compound with the molecular formula C20H20N2O. It is known for its unique structure, which combines a quinoline moiety with a butoxy-substituted aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-butoxyaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Butoxy-N-(quinolin-2-ylmethylene)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-(quinolin-3-ylmethylene)aniline
- 4-Butoxy-N-(quinolin-4-ylmethylene)aniline
- 4-Butoxy-N-(quinolin-5-ylmethylene)aniline
Uniqueness
4-Butoxy-N-(quinolin-2-ylmethylene)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the butoxy group can significantly impact the compound’s properties, making it distinct from other similar compounds .
Properties
CAS No. |
88346-83-2 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H20N2O/c1-2-3-14-23-19-12-10-17(11-13-19)21-15-18-9-8-16-6-4-5-7-20(16)22-18/h4-13,15H,2-3,14H2,1H3 |
InChI Key |
HFMCALFJYNEWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



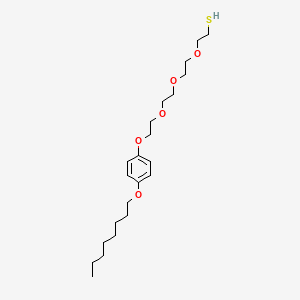
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)


